![molecular formula C16H12N2O5 B2604573 (E)-ethyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate CAS No. 301350-09-4](/img/structure/B2604573.png)
(E)-ethyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate
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Overview
Description
“(E)-ethyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate” is a complex organic compound. It contains several functional groups, including a cyano group (-CN), a nitrophenyl group, a furan ring, and an acrylate ester .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano group, nitrophenyl group, furan ring, and acrylate ester would each contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the cyano group might undergo reactions such as hydrolysis, reduction, or addition reactions. The nitrophenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like -CN and -NO2 would likely make the compound polar. Its solubility, melting point, boiling point, and other properties would depend on the exact arrangement of atoms and the overall molecular structure .Scientific Research Applications
Antimicrobial Activity
The battle against drug-resistant pathogens demands novel antimicrobial agents. Researchers have synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, including our compound of interest. These derivatives were evaluated for in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. Notably, compounds d1, d2, and d3 exhibited promising antimicrobial effects .
Anticancer Properties
Cancer remains a formidable challenge worldwide. Our compound was tested against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Compounds d6 and d7 emerged as potent anticancer agents, demonstrating activity against breast cancer cell lines. These findings highlight their potential for further development in cancer therapy .
Molecular Docking Studies
To understand the binding interactions, molecular docking studies were conducted. Compounds d1, d2, d3, d6, and d7 exhibited favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds could serve as lead candidates for rational drug design .
Thiazole Nucleus and Medicinal Properties
The thiazole nucleus, a key component of our compound, has a rich history in medicinal chemistry. It has been associated with various activities:
- Anti-inflammatory: Thiazole derivatives exhibit anti-inflammatory effects .
- Antibacterial: By blocking bacterial lipid biosynthesis, thiazoles combat bacterial infections.
- Antifungal: Thiazoles also possess antifungal properties .
- Antitubercular: Some thiazole derivatives show activity against tuberculosis .
- Antitumor: The thiazole nucleus has demonstrated antitumor potential .
Challenges in Cancer Treatment
Cancer’s complexity necessitates multidisciplinary approaches. Abnormal cell growth, whether due to genetic factors or external exposures, drives malignancy. While no ideal cure exists, researchers continue to explore innovative strategies .
Future Directions
properties
IUPAC Name |
ethyl (E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-2-22-16(19)12(10-17)9-14-6-7-15(23-14)11-4-3-5-13(8-11)18(20)21/h3-9H,2H2,1H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPCHEBOSLGNRL-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate |
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